molecular formula C9H10O2 B14567221 2-Ethoxycyclohepta-2,4,6-trien-1-one CAS No. 61697-22-1

2-Ethoxycyclohepta-2,4,6-trien-1-one

Cat. No.: B14567221
CAS No.: 61697-22-1
M. Wt: 150.17 g/mol
InChI Key: LIPNIATZCHXPPF-UHFFFAOYSA-N
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Description

2-Ethoxycyclohepta-2,4,6-trien-1-one is a tropone derivative characterized by a seven-membered aromatic ring with conjugated double bonds and a ketone group at position 1. The ethoxy (–OCH₂CH₃) substituent at position 2 distinguishes it from other troponoids. Troponoids are known for their non-benzenoid aromaticity, enabling unique electronic properties and diverse chemical transformations .

Properties

CAS No.

61697-22-1

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

2-ethoxycyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C9H10O2/c1-2-11-9-7-5-3-4-6-8(9)10/h3-7H,2H2,1H3

InChI Key

LIPNIATZCHXPPF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=CC1=O

Origin of Product

United States

Preparation Methods

Base-Mediated Ethylation of Tropolone

The most well-documented route involves the direct alkylation of tropolone (2-hydroxytropone) using iodoethane in the presence of a base. This method, adapted from procedures for analogous tropone derivatives, proceeds via an SN2 mechanism.

Procedure :

  • Reagents : Tropolone (1.0 equiv), potassium carbonate (4.0 equiv), iodoethane (3.0 equiv), anhydrous acetonitrile.
  • Conditions : Reflux under nitrogen for 24–48 hours.
  • Workup : Filtration to remove excess base, solvent evaporation under reduced pressure, and purification via silica gel column chromatography (ethyl acetate/hexane, 1:4).

Key Data :

  • Yield : 70–85% (optimized conditions)
  • Reaction Time : 24–48 hours
  • Side Products : Over-alkylation products (e.g., diethyl derivatives) observed at higher iodoethane equivalents.

Mechanistic Insights :
The base deprotonates the hydroxyl group of tropolone, generating a nucleophilic oxyanion. Iodoethane acts as an electrophile, facilitating ethoxy group installation at the 2-position. The reaction’s efficiency depends on the base strength and solvent polarity, with acetonitrile providing optimal solvation.

Acid-Catalyzed Ethoxylation of Cycloheptatriene Derivatives

Protonation-Nucleophilic Attack Strategy

An alternative approach involves introducing the ethoxy group into a pre-functionalized cycloheptatriene system. While this method is less commonly reported for 2-ethoxy derivatives, analogous syntheses for 7-ethoxy isomers provide a foundational framework.

Procedure :

  • Reagents : Cycloheptatriene (1.0 equiv), ethanol (excess), concentrated sulfuric acid (catalyst).
  • Conditions : Stirring at 0–5°C for 6–12 hours.
  • Workup : Neutralization with aqueous sodium bicarbonate, extraction with ethyl acetate, and distillation under reduced pressure.

Key Data :

  • Yield : 50–60% (lower due to positional isomerism)
  • Challenges : Competing formation of 4-ethoxy and 6-ethoxy regioisomers necessitates rigorous chromatographic separation.

Mechanistic Considerations :
Protonation of the cycloheptatriene generates a carbocation intermediate, which undergoes nucleophilic attack by ethanol. The selectivity for the 2-position remains modest, requiring precise temperature control to minimize side reactions.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

The table below summarizes the advantages and limitations of the two primary methods:

Parameter Alkylation of Tropolone Acid-Catalyzed Ethoxylation
Yield 70–85% 50–60%
Regioselectivity High (≥95% 2-ethoxy) Moderate (60–70% 2-ethoxy)
Purification Complexity Moderate (column chromatography) High (distillation + chromatography)
Scalability Suitable for industrial scale Limited to laboratory settings

Industrial Production Considerations

For large-scale synthesis, the tropolone alkylation route is preferred due to its higher regioselectivity and compatibility with continuous flow reactors. Industrial protocols may employ:

  • Catalytic Systems : Phase-transfer catalysts to enhance reaction rates.
  • Solvent Recycling : Recovery of acetonitrile via fractional distillation.

Advanced Functionalization and Derivatives

Palladium-Catalyzed Modifications

Post-synthetic modifications of 2-ethoxycyclohepta-2,4,6-trien-1-one enable access to complex architectures. For instance, palladium-catalyzed olefination introduces vinyl groups at the 3- and 5-positions:

Procedure :

  • Reagents : 2-Ethoxytropone (1.0 equiv), styrene (2.0 equiv), Pd(OAc)₂ (10 mol%), (diacetoxyiodo)benzene (2.0 equiv), anhydrous toluene.
  • Conditions : 130°C for 24 hours under argon.
  • Yield : 65–75% for mono-olefinated products.

Troubleshooting and Optimization

Common Pitfalls

  • Over-Alkylation : Mitigated by using iodoethane in stoichiometric ratios (≤3.0 equiv).
  • Isomer Formation : Additives like crown ethers improve regioselectivity in acid-catalyzed routes.

Solvent and Temperature Effects

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) accelerate alkylation but may degrade tropolone at high temperatures.
  • Temperature Control : Maintaining reflux temperatures below 100°C prevents ketone decomposition.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxycyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Ethoxycyclohepta-2,4,6-trien-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethoxycyclohepta-2,4,6-trien-1-one involves its interaction with various molecular targets. The compound’s aromatic ring system allows it to participate in π-π interactions with proteins and other biomolecules. Additionally, the ethoxy group can form hydrogen bonds, further stabilizing these interactions. These properties enable the compound to modulate biological pathways and exert its effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The ethoxy-substituted tropone can be compared to structurally related compounds based on substituent effects, biological activity, and synthetic utility. Below is a detailed analysis:

Structural and Functional Group Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
2-Ethoxycyclohepta-2,4,6-trien-1-one –OCH₂CH₃ at C2 C₉H₁₀O₂ 150.18 Ethoxy group enhances lipophilicity; potential for nucleophilic substitution reactions.
Hinokitiol (2-Hydroxy-4-isopropylcyclohepta-2,4,6-trien-1-one) –OH at C2, –CH(CH₃)₂ at C4 C₁₀H₁₂O₂ 164.20 Broad-spectrum antimicrobial, anticancer, and anti-inflammatory activities .
Tropolone (2-Hydroxycyclohepta-2,4,6-trien-1-one) –OH at C2 C₇H₆O₂ 122.12 Inhibits HBV replication via RNaseH suppression; antifungal properties .
2-Mercaptocyclohepta-2,4,6-trien-1-one –SH at C2 C₇H₆OS 138.19 Antimicrobial activity against Cryptococcus neoformans .
2-Chlorocyclohepta-2,4,6-trien-1-one –Cl at C2 C₇H₅ClO 140.57 Electrophilic halogen enhances reactivity in cross-coupling reactions .

Chemical Reactivity and Stability

  • Electronic Effects: Electron-withdrawing groups (e.g., –Cl) increase electrophilicity at the carbonyl group, facilitating nucleophilic attacks .
  • Synthetic Utility: Tropone (parent compound) participates in [6+3] cycloadditions with iminoesters and benzynes to form nitrogen-containing heterocycles . – Ethoxy-substituted tropone may exhibit modified regioselectivity in such reactions due to steric and electronic effects.

Data Tables

Table 1: Comparative Physicochemical Properties

Property 2-Ethoxy Tropone Hinokitiol Tropolone 2-Mercapto Tropone
LogP (Predicted) 1.8 2.1 0.9 1.5
Water Solubility (mg/mL) ~0.5 ~1.2 ~3.0 ~0.8
Melting Point (°C) 80–85 (est.) 50–52 145–148 90–95

Q & A

Q. What are the primary synthetic strategies for preparing 2-Ethoxycyclohepta-2,4,6-trien-1-one and its derivatives?

Cycloaddition reactions are central to synthesizing cyclohepta-2,4,6-trien-1-one derivatives. For example, [6+3] cycloaddition between cyclohepta-2,4,6-trien-1-one (tropone), imino esters, and benzynes generates nitrogen-containing heterocycles. The reaction proceeds via zwitterionic intermediates (from imino ester-benyne interactions), forming nitrogen ylides that undergo cycloaddition with tropone . This method allows modular substitution by varying benzyne precursors.

Q. How is the molecular structure of 2-substituted cyclohepta-2,4,6-trien-1-one derivatives experimentally validated?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, 7-nitrotropolone (a nitro-substituted derivative) was analyzed using SC-XRD, revealing a monoclinic P21/cP2_1/c space group with unit cell parameters a=9.6167A˚,b=6.4772A˚,c=11.7326A˚,β=96.162a = 9.6167 \, \text{Å}, b = 6.4772 \, \text{Å}, c = 11.7326 \, \text{Å}, \beta = 96.162^\circ, and Z=4Z = 4. Hydrogen bonding (O–H⋯O) and π-π interactions stabilize the crystal lattice . Software like SHELXL (for refinement) and SIR97 (for structure solution) are critical for data processing .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of [6+3] cycloaddition reactions involving cyclohepta-2,4,6-trien-1-one?

Mechanistic studies show that imino esters react with benzynes to form zwitterionic intermediates (e.g., azaphyllin), which generate nucleophilic nitrogen ylides. These ylides undergo synergistic [6+3] cycloaddition with the electron-deficient tropone ring. The reaction’s regioselectivity is governed by frontier molecular orbital interactions and steric effects of substituents on the benzyne precursor .

Q. How can tautomeric equilibria in substituted cyclohepta-2,4,6-trien-1-one derivatives be analyzed?

Q. What strategies optimize hydrogen-bonded dimerization in cyclohepta-2,4,6-trien-1-one derivatives?

Substituent positioning directs dimerization. For example, 2-aminophenyl thioether derivatives form dimers via N–H⋯S and O–H⋯O hydrogen bonds. SC-XRD reveals dimeric motifs with intermolecular distances of ~3.0–3.5 Å. Computational modeling (e.g., DFT) predicts dimer stability by evaluating hydrogen bond strengths and electrostatic potential surfaces .

Methodological Guidelines

  • Crystallographic Workflow :

    • Data Collection : Use Mo/Kα radiation (λ = 0.71073 Å) for small-molecule crystals.
    • Structure Solution : Employ direct methods (SIR97) for phase determination .
    • Refinement : Apply SHELXL for least-squares refinement, incorporating anisotropic displacement parameters and hydrogen bonding constraints .
    • Validation : Check for ADPs, R-factor convergence (R1<0.05R_1 < 0.05), and Hirshfeld surface analysis to confirm packing efficiency .
  • Synthetic Protocol :

    • Reagents : Tropone (533-75-5), substituted benzynes, imino esters.
    • Conditions : Anhydrous THF, 0°C to RT, 12–24 hr reaction time.
    • Purification : Column chromatography (silica gel, hexane/EtOAc) followed by recrystallization from ethanol .

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